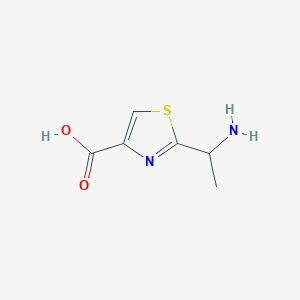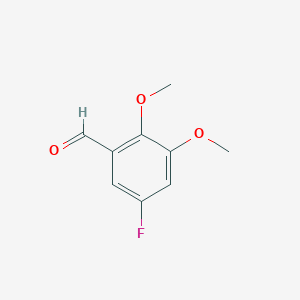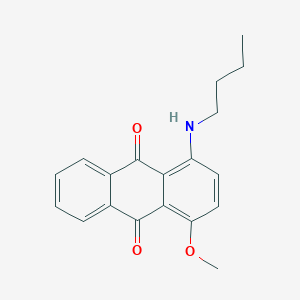![molecular formula C30H22O2 B13150094 4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)
4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its two anthracene units connected at the 9,9’ positions, with each anthracene unit having a methyl group at the 4 and 4’ positions. The compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The anthracene units can be synthesized through the Friedel-Crafts acylation of benzene derivatives, followed by cyclization.
Coupling of Anthracene Units: The two anthracene units are coupled at the 9,9’ positions using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its aromatic rings and methyl groups. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions influence the compound’s photophysical properties and its ability to act as a chromophore in various applications.
Comparison with Similar Compounds
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the bianthracene linkage.
4,4’-Dimethylbiphenyl: Contains two phenyl rings with methyl groups but lacks the extended conjugation of anthracene units.
Anthracene: The parent compound without methyl groups or bianthracene linkage.
Uniqueness
4,4’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation and specific substitution pattern, which confer distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
Properties
Molecular Formula |
C30H22O2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-methyl-1-(4-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-23(27-25(17)15-19-7-3-5-9-21(19)29(27)31)24-14-12-18(2)26-16-20-8-4-6-10-22(20)30(32)28(24)26/h3-14H,15-16H2,1-2H3 |
InChI Key |
WHXFGCFNWTZBNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC3=CC=CC=C3C(=O)C2=C(C=C1)C4=C5C(=C(C=C4)C)CC6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,10-Dihexyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]indole](/img/structure/B13150018.png)
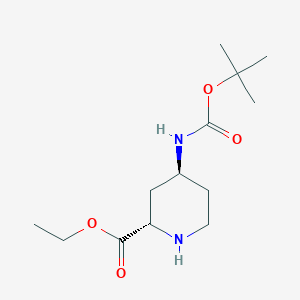
![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
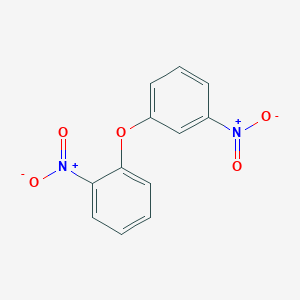
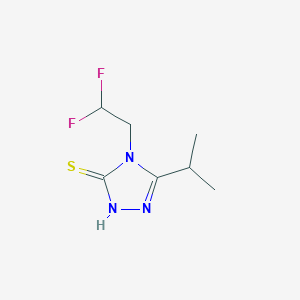
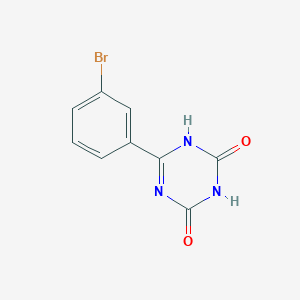

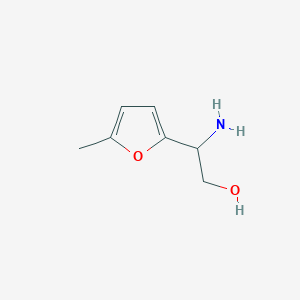
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
